1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
Description
This compound features a triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 9, a 3-methoxybenzylsulfanyl moiety at position 5, and a 2-methylbenzodiazole group linked via an ethyl chain at position 2. Its structural complexity arises from the fusion of triazole, quinazoline, and benzodiazole rings, which are known for diverse pharmacological activities. The sulfanyl bridge and methoxy substituents likely enhance its lipophilicity and binding affinity to biological targets. The compound’s CAS registry (860650-27-7) and synthesis routes are documented in specialized chemical databases .
Properties
IUPAC Name |
8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3S/c1-18-30-22-10-5-6-11-24(22)34(18)13-12-27-32-28-21-15-25(37-3)26(38-4)16-23(21)31-29(35(28)33-27)39-17-19-8-7-9-20(14-19)36-2/h5-11,14-16H,12-13,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYMAKADMNMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC(=CC=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxy and sulfanyl groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to attach the benzodiazole moiety to the triazoloquinazoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: Investigation of its effects on enzyme activity and cellular pathways.
Chemical Biology: Use as a probe to study biological processes and molecular interactions.
Pharmaceutical Development: Exploration of its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinazoline core is known to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound’s closest analogs involve modifications to the triazoloquinazoline core, sulfanyl substituents, or benzodiazole appendages. Key examples include:
Key Observations :
- Core Modifications : Replacing the triazoloquinazoline with imidazoquinazoline (e.g., ) alters electronic properties and binding modes. Imidazole-containing analogs show higher predicted anticancer activity due to improved hydrogen bonding.
- Sulfanyl Substituents : The 3-methoxybenzylsulfanyl group in the target compound enhances solubility compared to dichlorobenzylsulfanyl derivatives .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Thermodynamic Stability : The target compound’s ethyl-benzodiazole chain may reduce metabolic degradation compared to shorter alkyl chains (e.g., methyl in ).
Biological Activity
The compound 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its anti-inflammatory effects, synthesis methods, and related case studies.
- Molecular Formula : C20H20N4O3S
- Molar Mass : 396.46 g/mol
- CAS Number : 860650-27-7
Anti-inflammatory Properties
Recent studies highlight the anti-inflammatory potential of compounds containing triazole and quinazoline moieties. The compound has been shown to inhibit pro-inflammatory cytokines and mediators effectively. For instance, a related study demonstrated that derivatives of quinazoline exhibited significant anti-inflammatory activity by reducing paw edema in animal models, suggesting a mechanism involving inhibition of cyclooxygenase (COX) enzymes .
The proposed mechanism for the anti-inflammatory action involves the interaction with COX enzymes. Molecular docking studies indicate that the compound can bind effectively to the active site of COX-2, with calculated affinities ranging from -9.4 to -10.8 kcal/mol . This binding is crucial for inhibiting the production of inflammatory mediators such as prostaglandins.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazole Ring : Utilizing 1,2,4-triazole derivatives.
- Sulfanylation : Introducing a sulfur atom via nucleophilic substitution reactions.
- Final Assembly : Coupling with benzodiazole derivatives to achieve the final structure.
Study 1: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a closely related compound through carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, supporting the hypothesis that modifications to the quinazoline structure enhance biological activity .
Study 2: Cytokine Inhibition
Another research effort focused on measuring cytokine levels (e.g., TNF-α and IL-6) post-treatment with similar compounds. Results showed a marked decrease in these cytokines, indicating that the compound could modulate inflammatory pathways effectively .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anti-inflammatory Activity | COX Affinity (kcal/mol) |
|---|---|---|---|
| Compound A | Structure A | High | -10.0 |
| Compound B | Structure B | Moderate | -9.5 |
| 1-[...]-benzodiazole | Structure C | High | -9.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
